(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)(4-((4,6-dimethylpyrimidin-2-yl)amino)phenyl)methanone
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Overview
Description
The compound (4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)(4-((4,6-dimethylpyrimidin-2-yl)amino)phenyl)methanone is a complex organic molecule that combines a piperidine ring with a chlorophenyl group and a dimethylpyrimidinylamino phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)(4-((4,6-dimethylpyrimidin-2-yl)amino)phenyl)methanone typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 4-chlorobenzaldehyde and an amine.
Attachment of the Chlorophenyl Group:
Introduction of the Dimethylpyrimidinylamino Phenyl Group: This step can be achieved through a coupling reaction, where the dimethylpyrimidinylamino phenyl group is attached to the piperidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and rigorous quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the piperidine ring can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit activity against certain biological targets, making it a candidate for drug development. Its structural features suggest potential interactions with enzymes or receptors.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer or neurological disorders.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)(4-((4,6-dimethylpyrimidin-2-yl)amino)phenyl)methanone likely involves its interaction with specific molecular targets such as enzymes or receptors. The piperidine ring and the chlorophenyl group may facilitate binding to these targets, while the dimethylpyrimidinylamino phenyl group could modulate the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)(4-aminophenyl)methanone: Similar structure but lacks the dimethylpyrimidinyl group.
(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)(4-(methylamino)phenyl)methanone: Similar structure with a methylamino group instead of the dimethylpyrimidinyl group.
Uniqueness
The presence of the dimethylpyrimidinylamino phenyl group in (4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)(4-((4,6-dimethylpyrimidin-2-yl)amino)phenyl)methanone distinguishes it from other similar compounds. This group may confer unique properties such as enhanced binding affinity or selectivity for certain molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H25ClN4O2 |
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Molecular Weight |
436.9 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-[4-[(4,6-dimethylpyrimidin-2-yl)amino]phenyl]methanone |
InChI |
InChI=1S/C24H25ClN4O2/c1-16-15-17(2)27-23(26-16)28-21-9-3-18(4-10-21)22(30)29-13-11-24(31,12-14-29)19-5-7-20(25)8-6-19/h3-10,15,31H,11-14H2,1-2H3,(H,26,27,28) |
InChI Key |
LTAFOZCOLQBCIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O)C |
Origin of Product |
United States |
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